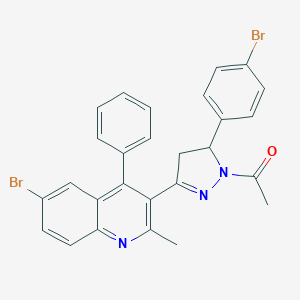
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H21Br2N3O and its molecular weight is 563.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinoline moiety linked to a pyrazole derivative, which is known for various biological activities. The molecular formula is C30H20Br3N3O2, and it has a molecular weight of approximately 694.2 g/mol. The presence of bromine atoms in the structure may contribute to its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets:
- NMDA Receptor Antagonism : Compounds related to this structure have shown selective antagonism towards NMDA receptors, particularly those containing GluN2C and GluN2D subunits. This selectivity can be crucial in developing treatments for neurodegenerative diseases such as Parkinson's disease and schizophrenia .
- Antioxidant Activity : The presence of phenolic groups in the structure may impart antioxidant properties, which can protect cells from oxidative stress and inflammation .
- Anticancer Activity : Some derivatives of quinoline and pyrazole have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
| Activity | Compound | IC50/EC50 Value | Target |
|---|---|---|---|
| NMDA Receptor Inhibition | 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | ~50 nM | GluN2C/D NMDA Receptors |
| Antioxidant Activity | Various Quinoline Derivatives | Varies | Cellular Oxidative Stress |
| Cytotoxicity | 6-Bromoquinoline Derivatives | Varies | Cancer Cell Lines |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on NMDA Receptor Selectivity : A study published in PubMed Central highlighted a new class of antagonists derived from quinoline structures that exhibited significant selectivity for NMDA receptor subtypes. The findings suggest potential applications in treating neurological disorders .
- Anticancer Activity Assessment : Research conducted on pyrazole derivatives indicated promising anticancer activity against breast and prostate cancer cell lines. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
- Antioxidant Properties Investigation : A comparative analysis of various quinoline derivatives showed that certain structural modifications could enhance antioxidant capacity, potentially leading to therapeutic applications in oxidative stress-related diseases .
Properties
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2N3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLBBUPUDDJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














